molecular formula C16H18N4O6S B2630537 3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034379-18-3

3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2630537
CAS No.: 2034379-18-3
M. Wt: 394.4
InChI Key: GEMWXNWXXKYKCQ-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a novel chemical hybrid designed for advanced pharmaceutical and life science research. This complex molecule features a 3-methyl-2,3-dihydrobenzo[d]oxazole (benzoxazole) sulfonamide core linked via a methylene bridge to a 3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole moiety. The benzoxazole sulfonamide scaffold is recognized in medicinal chemistry for its potential to contribute to biological activity, while the 1,2,4-oxadiazole ring is a privileged structure known for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups to enhance metabolic stability and optimize drug-like characteristics . The incorporation of a tetrahydro-2H-pyran (tetrahydropyran) ring further increases the structural complexity and three-dimensionality of the molecule, which can be advantageous in the design of compounds that interact with specific biological targets. The primary research value of this compound lies in its hybrid structure, which combines multiple pharmaceutically relevant heterocycles. The 1,2,4-oxadiazole moiety, in particular, has been associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties, making it a highly versatile scaffold in drug discovery campaigns . Researchers may investigate this specific molecule as a potential inhibitor for various enzymes, such as kinases, hydrolases, or deacetylases, or as a ligand for receptors like GPCRs. Its mechanism of action would be highly dependent on the specific research context and target of interest. This product is intended for research and further manufacturing applications, such as in vitro screening, hit-to-lead optimization studies, and as a building block for the synthesis of more complex chemical entities. It is supplied for laboratory analysis and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O6S/c1-20-12-8-11(2-3-13(12)25-16(20)21)27(22,23)17-9-14-18-15(19-26-14)10-4-6-24-7-5-10/h2-3,8,10,17H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMWXNWXXKYKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NC(=NO3)C4CCOCC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₄S
Molecular Weight318.33 g/mol
CAS Number2034534-71-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The oxadiazole and sulfonamide moieties are known for their roles in various biochemical pathways, particularly in inhibiting enzymes involved in cancer cell proliferation and antimicrobial resistance.

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS can lead to apoptosis in cancer cells, making it a target for anticancer therapies.
    • In vitro studies indicate that derivatives containing oxadiazole rings exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 1.1 µM to 2.6 µM .
  • Antimicrobial Activity :
    • The compound has demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

  • Study on Oxadiazole Derivatives :
    • A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity against cancer cell lines. Compounds with ortho-substituted phenyl groups showed enhanced activity compared to their meta and para counterparts .
  • Antimicrobial Evaluation :
    • Another research evaluated the antimicrobial potential of sulfonamide derivatives. The presence of the sulfonamide group was crucial for enhancing the antimicrobial efficacy against resistant strains .

Research Findings

Research findings indicate that modifications in the chemical structure significantly influence the biological activity of the compound:

Modification TypeEffect on Activity
Ortho vs Meta/ParaOrtho substitution increases anticancer activity
Number of SubstituentsMore substituents generally decrease activity
Sulfonamide PresenceEssential for antimicrobial properties

Comparison with Similar Compounds

Key Observations :

  • Unlike thiadiazole or isoxazole derivatives , the 1,2,4-oxadiazole moiety in the target may confer rigidity and metabolic stability.

Physicochemical Properties

  • LogP : The tetrahydro-2H-pyran group (logP ~0.5–1.0) likely reduces hydrophobicity compared to thiophene (logP ~2.5) in .
  • Solubility : The sulfonamide and pyran groups may improve aqueous solubility relative to purely aromatic analogs.

Bioactivity and SAR

  • Sulfonamide Derivatives: Compounds like 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide exhibit carbonic anhydrase inhibition , suggesting the target may share similar mechanisms.
  • Oxadiazole Analogs : The compound in shows moderate kinase inhibition (IC₅₀ ~50 nM), implying the oxadiazole core is critical for binding. Structural differences (pyran vs. thiophene) may modulate selectivity.
  • Synthetic Routes : The target compound’s synthesis likely involves coupling reactions similar to those used for acetamide derivatives (e.g., compound 58 in ), leveraging Suzuki-Miyaura or nucleophilic substitutions.

Research Findings

NMR and MS Profiling

  • NMR Analysis : As seen in , chemical shift disparities in regions A (39–44 ppm) and B (29–36 ppm) can localize substituent effects. For the target compound, pyran-related protons (~3.5–4.5 ppm) would differ markedly from thiophene analogs (~6.5–7.5 ppm) .
  • Molecular Networking : LC-MS/MS-based dereplication would cluster the target with other oxadiazole-sulfonamides (cosine score >0.8), while pyran-specific fragments (e.g., m/z 85) would differentiate it from thiophene-containing analogs.

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